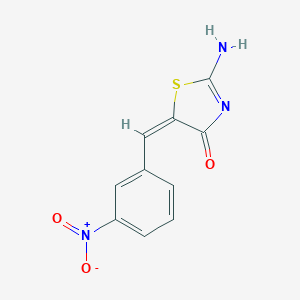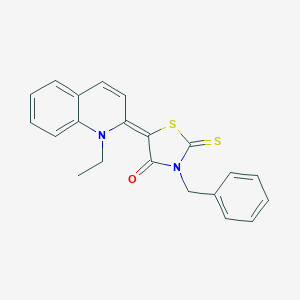
N,N-bis(2-methylpropyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-methylpropyl)-2-phenylacetamide, also known as lidocaine, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1943 by Löfgren and Lundqvist, and since then, it has become one of the most commonly used local anesthetics due to its effectiveness and safety.
作用機序
Lidocaine works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals. This mechanism of action is what makes it an effective local anesthetic. Lidocaine also has an effect on potassium channels, which can lead to anti-inflammatory and antiarrhythmic effects.
Biochemical and Physiological Effects:
Lidocaine has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the release of inflammatory cytokines. It can also reduce the risk of cardiac arrhythmias by blocking sodium channels in the heart. Lidocaine has also been shown to have antioxidant properties, which may be beneficial in certain disease states.
実験室実験の利点と制限
Lidocaine has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it easy to study. It is also relatively safe and has a low risk of side effects. However, N,N-bis(2-methylpropyl)-2-phenylacetamide does have some limitations. It can be difficult to control the dose and concentration of N,N-bis(2-methylpropyl)-2-phenylacetamide, which can lead to variability in experimental results. Additionally, N,N-bis(2-methylpropyl)-2-phenylacetamide can have off-target effects, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N,N-bis(2-methylpropyl)-2-phenylacetamide. One area of interest is the use of N,N-bis(2-methylpropyl)-2-phenylacetamide in cancer research. Studies have shown that N,N-bis(2-methylpropyl)-2-phenylacetamide can inhibit the growth of certain cancer cells, and further research in this area could lead to the development of new cancer treatments. Another area of interest is the development of new formulations of N,N-bis(2-methylpropyl)-2-phenylacetamide that can be administered in different ways, such as transdermal patches or nasal sprays. This could increase the effectiveness and convenience of N,N-bis(2-methylpropyl)-2-phenylacetamide as a local anesthetic. Finally, research on the off-target effects of N,N-bis(2-methylpropyl)-2-phenylacetamide could lead to the development of new drugs with similar mechanisms of action but fewer side effects.
合成法
The synthesis of N,N-bis(2-methylpropyl)-2-phenylacetamide involves the reaction of 2,6-dimethylaniline with α-bromo-2,6-dimethylacetophenone in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain N,N-bis(2-methylpropyl)-2-phenylacetamide.
科学的研究の応用
Lidocaine has been extensively studied in scientific research, particularly in the field of pharmacology. It has been shown to have a wide range of applications, including pain management, cardiac arrhythmia treatment, and anti-inflammatory effects. Lidocaine has also been used in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
特性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38 g/mol |
IUPAC名 |
N,N-bis(2-methylpropyl)-2-phenylacetamide |
InChI |
InChI=1S/C16H25NO/c1-13(2)11-17(12-14(3)4)16(18)10-15-8-6-5-7-9-15/h5-9,13-14H,10-12H2,1-4H3 |
InChIキー |
JPRXLMCQXQWISP-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)CC1=CC=CC=C1 |
正規SMILES |
CC(C)CN(CC(C)C)C(=O)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)


![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)


